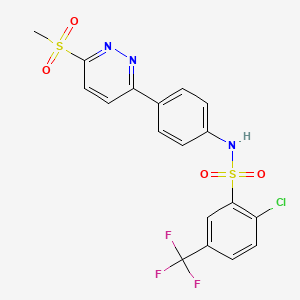
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O4S2 and its molecular weight is 491.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16ClF3N2O2S
- Molecular Weight : 426.85 g/mol
- Key Functional Groups :
- Sulfonamide group
- Trifluoromethyl group
- Pyridazine moiety
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- PPARγ Agonism : The compound has been identified as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. Activation of PPARγ has implications in the treatment of metabolic disorders and type 2 diabetes .
- Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the sulfonamide group enhances its ability to interact with enzymes involved in cancer cell signaling pathways .
Biological Activity Data
Case Studies and Research Findings
- PPARγ Binding Studies :
- Anticancer Efficacy :
- Pharmacogenomics Insights :
Discussion
The biological activity of this compound suggests a multifaceted role in metabolic regulation and cancer therapy. Its ability to act as a PPARγ agonist positions it as a candidate for treating metabolic syndromes, while its anticancer properties warrant further exploration in oncology.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that the sulfonamide group enhances its efficacy against certain cancer cell lines. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function.
- Case Study 2 : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Herbicidal Activity
Research into the herbicidal properties of this compound has yielded promising results. The trifluoromethyl group is known to enhance biological activity.
- Data Table 1: Herbicidal Efficacy
| Compound | Target Species | Efficacy (g/ha) | Reference |
|---|---|---|---|
| 2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide | Amaranthus retroflexus | 50 | |
| This compound | Chenopodium album | 30 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicity studies indicate that while it exhibits bioactivity, its safety margins are acceptable for further development.
特性
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O4S2/c1-30(26,27)17-9-8-15(23-24-17)11-2-5-13(6-3-11)25-31(28,29)16-10-12(18(20,21)22)4-7-14(16)19/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAIIIAEIEMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














